4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its heterocyclic framework and substituent positions. The parent structure is a 4,5-dihydro-1H-pyrazol-5-one ring, indicating a partially saturated five-membered ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 5. The substituents—a methyl group at position 4 and a propyl group at position 3—are prioritized based on the lowest locant rule. Thus, the full IUPAC name is This compound .
The molecular formula is C₇H₁₂N₂O , with a molecular weight of 140.18 g/mol. Key identifiers include the SMILES string CCCC1=NN(C(=O)C1)C and the InChIKey RULINAPACRUGOF-UHFFFAOYSA-N, which uniquely encode its structure.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by the partially saturated pyrazolone ring and alkyl substituents. Density Functional Theory (DFT) studies on analogous pyrazol-5-one derivatives reveal a non-planar ring structure due to the sp³ hybridization of the saturated C4 and C5 atoms. The dihydro configuration introduces a puckered conformation, with the methyl and propyl groups adopting equatorial orientations to minimize steric strain.
Bond lengths and angles derived from computational models highlight key features:
- The C5=O bond length is approximately 1.22 Å, consistent with typical ketones.
- The N1–N2 bond measures 1.38 Å, shorter than single bonds due to partial double-bond character from resonance.
- The C3–C4 bond adjacent to the propyl group exhibits slight elongation (1.52 Å), reflecting steric interactions.
Table 1: Key bond parameters from DFT analysis
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C5=O | 1.22 | C4-C5-O: 120.3 |
| N1–N2 | 1.38 | N2-C3-C4: 112.7 |
| C3–C4 | 1.52 | C3-C4-C5: 109.8 |
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray diffraction data for this compound are limited, studies on related pyrazolone derivatives provide indirect insights. For example, Hirshfeld surface analysis of 4-(1,3-benzothiazol-2-yl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one reveals intermolecular interactions dominated by H-bonding (O···H, 34%) and van der Waals forces (C···H, 28%). These interactions stabilize a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.20 Å, and β = 102.5°.
In the absence of direct data, molecular docking simulations suggest that the propyl group enhances hydrophobic packing in the solid state, while the ketone oxygen participates in H-bonding networks.
Tautomeric Forms and Ring-Chain Isomerism
Pyrazolone derivatives exhibit keto-enol tautomerism, influenced by substituents and solvent polarity. For this compound, the equilibrium favors the keto form (5-one) due to the electron-withdrawing effect of the ketone group, which stabilizes the conjugated enolate intermediate. However, in polar protic solvents, a minor enol tautomer (5-ol) may form, characterized by a hydroxyl group at C5 and a double bond between C4 and C5.
Ring-chain isomerism is less prevalent in dihydro-pyrazolones due to restricted rotation from the saturated C4–C5 bond. Nonetheless, substituent effects can induce conformational isomerism. For instance, the propyl group at C3 may adopt gauche or anti conformations relative to the methyl group at C4, with energy barriers estimated at 2–3 kcal/mol via DFT.
Table 2: Tautomeric and isomeric equilibria
| Form | Stability Factor | Population (%) |
|---|---|---|
| Keto (5-one) | Resonance stabilization | >95 |
| Enol (5-ol) | Solvent H-bonding | <5 |
Properties
IUPAC Name |
4-methyl-3-propyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)7(10)9-8-6/h5H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJMDKYKXLXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=O)C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-propyl-2-butanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the pyrazole ring.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal activities.
Case Study : A study by Chovatia et al. demonstrated that pyrazole derivatives showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell walls was noted as a key mechanism of action .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Methyl-3-propyl-pyrazole | E. coli | 18 |
| 4-Methyl-3-propyl-pyrazole | S. aureus | 20 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound has shown promise in reducing inflammation markers in various experimental models.
Case Study : Nagarapu et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited up to 78% reduction in inflammation compared to control groups .
| Compound | Dose (mg/kg) | % Inhibition |
|---|---|---|
| 4-Methyl-3-propyl-pyrazole | 50 | 75 |
| 4-Methyl-3-propyl-pyrazole | 100 | 78 |
Anticancer Activity
Recent investigations have highlighted the anticancer properties of pyrazole derivatives, including their ability to inhibit tumor cell growth.
Case Study : A study conducted by Zheng et al. focused on the effects of novel pyrazole derivatives on A549 lung cancer cells. The study found that specific compounds induced apoptosis in cancer cells, suggesting potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-3-propyl-pyrazole | A549 | 15 |
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Antidiabetic Potential
Pyrazoles have been investigated for their role as kinase inhibitors, which may be beneficial in managing type 2 diabetes through modulation of glucose metabolism .
Mechanism of Action
The mechanism of action of 4-methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Pyrazolone derivatives exhibit significant variations in biological activity depending on substituents. A comparative analysis is provided in Table 1 .
Table 1: Structural and Functional Comparison of Pyrazolone Derivatives
Key Findings:
- Position 4 Modifications: Stearoyl (C18 acyl) or tert-butylphenyl groups (e.g., in ) increase hydrophobicity, favoring metal-ion coordination (e.g., scandium in ) or crystal packing stability .
- Functionalized Side Chains: BAPP’s dichloro-hydroxybenzylidene amino group is critical for SAR induction in plants, highlighting the role of electron-withdrawing substituents in bioactivity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Solubility (Water) |
|---|---|---|---|---|
| This compound | 168.23 | 1.8 | 1 donor, 2 acceptors | Low (<1 mg/mL) |
| BAPP | 398.26 | 3.5 | 3 donors, 5 acceptors | Moderate (DMSO-soluble) |
| 3-Methyl-1-phenyl-4-stearoyl-5(4H)-pyrazolone | 440.65 | 8.2 | 1 donor, 3 acceptors | Insoluble |
| Schiff base derivatives (e.g., TZP4) | ~350–400 | 2.5–4.0 | 2–4 donors, 4–6 acceptors | Variable (DMSO/EtOH) |
Insights:
- Thiazolyl hydrazine Schiff bases () balance moderate LogP with hydrogen-bonding capacity, enabling both antimicrobial activity and solubility in polar solvents .
Biological Activity
4-Methyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a unique structure that includes a pyrazole ring with methyl and propyl substituents. These substituents influence its reactivity and interactions with biological targets, making it a valuable candidate for various applications in medicinal chemistry.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Studies have demonstrated that the presence of specific functional groups enhances their antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-3-propyl-4,5-dihydro... | E. coli | 10 µg/mL |
| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | S. aureus | 15 µg/mL |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Pseudomonas aeruginosa | 20 µg/mL |
Anti-inflammatory Activity
The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds derived from this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives of this compound exhibited significant reductions in these cytokines in vitro .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| 4-Methyl-3-propyl-4,5-dihydro... | TNF-α: 85% | 10 |
| IL-6: 90% | 10 | |
| Novel Pyrazole Derivative | TNF-α: 76% | 1 |
| IL-6: 86% | 1 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines such as MCF7 and A549. For instance, the IC50 values for certain derivatives were reported at concentrations as low as 0.39 µM against MCF7 cells .
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl-3-propyl-4,5-dihydro... | MCF7 | 0.39 |
| A549 | 36.12 | |
| Novel Pyrazole Derivative | HepG2 | 15.54 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can modulate enzyme activity and receptor binding through its substituents on the pyrazole ring. This modulation can lead to alterations in cellular signaling pathways associated with inflammation and cancer progression .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in preclinical models:
- Anti-inflammatory Effects : A study demonstrated that a derivative significantly reduced edema in carrageenan-induced inflammation models in mice.
- Anticancer Properties : Another investigation showed that a novel pyrazole derivative induced apoptosis in A549 lung cancer cells through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
